Tert-butyl 4-(3-bromo-5-hydroxyphenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-5-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-6-4-17(5-7-18)12-8-11(16)9-13(19)10-12/h8-10,19H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETAONKLMQPEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, tert-butyl 4-(5-hydroxyphenyl)piperazine-1-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and diethyl ether at 0–5°C. Bromine (1.1 equiv) is added dropwise, followed by AlCl₃ (0.1 equiv), and the reaction is stirred for 24 hours. The crude product is purified via silica gel chromatography to yield the brominated derivative. This method achieves moderate regioselectivity for bromination at the meta position relative to the hydroxyl group, consistent with directing effects observed in similar systems.
Table 1: Bromination of Hydroxyphenyl-Piperazine Derivatives
| Starting Material | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| tert-Butyl 4-(5-hydroxyphenyl)piperazine-1-carboxylate | Br₂, AlCl₃, THF/Et₂O | 0–5°C | 24 h | 42% |
Key challenges include competing ortho-bromination and over-bromination. Increasing steric bulk by protecting the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) improves meta selectivity but requires additional deprotection steps.
Coupling of Boc-Protected Piperazine with a Prefunctionalized Aryl Halide
Palladium-catalyzed cross-coupling reactions offer a robust pathway for assembling the target molecule. The Buchwald-Hartwig amination, widely used in piperazine functionalization, enables the direct coupling of tert-butyl piperazine-1-carboxylate with 3-bromo-5-hydroxyphenylboronic acid.
Catalytic System and Substrate Scope
A mixture of tert-butyl piperazine-1-carboxylate, 3-bromo-5-hydroxyphenylboronic acid, Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ in toluene is heated at 110°C for 12 hours. The reaction proceeds via a transmetalation mechanism, yielding the coupled product after aqueous workup and chromatography. This method circumvents regioselectivity issues associated with direct bromination and achieves yields up to 65%.
Table 2: Cross-Coupling Reaction Parameters
| Aryl Halide | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-5-hydroxyphenylboronic acid | Pd(OAc)₂/XantPhos | Cs₂CO₃ | 65% |
Limitations include the sensitivity of the hydroxyl group to strong bases, necessitating mild reaction conditions. Alternative catalysts such as Pd(dba)₂ with BINAP have been explored but show reduced efficiency.
Protection-Deprotection Strategy for Hydroxyl Group Stability
To prevent unwanted side reactions during bromination, the hydroxyl group is often protected as a methyl ether. For example, tert-butyl 4-(5-methoxyphenyl)piperazine-1-carboxylate undergoes bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 120°C for 3 hours. Subsequent demethylation with BBr₃ in dichloromethane restores the hydroxyl group.
Stepwise Functionalization and Yield Analysis
-
Methyl Protection : Treatment with methyl iodide and K₂CO₃ in acetone (82% yield).
-
Bromination : NBS in DMF at 120°C (47% yield).
-
Deprotection : BBr₃ in CH₂Cl₂ at −78°C to room temperature (89% yield).
This sequential approach ensures high regiochemical fidelity but involves multiple purification steps, reducing overall efficiency.
One-Pot Synthesis via Tandem Reactions
Recent advances leverage tandem bromination-cyclization sequences. A solution of tert-butyl piperazine-1-carboxylate and 3,5-dihydroxybromobenzene in acetonitrile, treated with K₂CO₃, undergoes simultaneous bromine migration and cyclization at room temperature. While conceptually innovative, this method suffers from low yields (28%) due to competing polymerization.
Solid-Phase Synthesis for High-Throughput Applications
Immobilizing the piperazine core on Wang resin enables iterative functionalization. After coupling 3-bromo-5-hydroxybenzoic acid to the resin-bound piperazine, cleavage with trifluoroacetic acid (TFA) yields the target compound. This method, though scalable, requires specialized equipment and achieves variable purity (60–75%) .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-5-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 3-bromo-5-oxo-phenyl derivatives.
Reduction: Formation of 3-hydroxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Antiparasitic Activity
One of the notable applications of tert-butyl 4-(3-bromo-5-hydroxyphenyl)piperazine-1-carboxylate is in the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness. Research has indicated that modifications to piperazine derivatives can enhance their potency against Trypanosoma brucei, the causative agent of HAT. The compound has been evaluated for its ability to penetrate the blood-brain barrier, which is crucial for treating stage 2 HAT where central nervous system involvement occurs .
Cancer Research
The compound's structural characteristics make it a candidate for cancer therapy. Studies have explored its potential as an inhibitor of specific protein-protein interactions involved in cancer progression. For instance, modifications to similar piperazine compounds have shown promising results in inhibiting growth in various human cancer cell lines, suggesting that this compound could similarly exhibit anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of piperazine derivatives is essential for optimizing their therapeutic efficacy. The following table summarizes key findings from SAR studies related to this compound and its analogs:
Case Study 1: Trypanocidal Efficacy
In a study focused on developing brain-penetrant trypanocidal agents, researchers synthesized various derivatives of piperazine compounds, including this compound. The lead compound demonstrated significant inhibitory effects on TbNMT with an IC50 value of approximately 0.1 μM, indicating high potency against the target enzyme essential for T. brucei survival .
Case Study 2: Cancer Cell Line Screening
Another study assessed the cytotoxic effects of piperazine derivatives on human pancreatic cancer cell lines. The findings suggested that modifications to the phenolic moiety significantly enhanced activity against resistant cancer cells, prompting further investigation into the therapeutic potential of similar compounds like this compound .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-5-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the brominated hydroxyphenyl moiety allows for specific interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Key Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro groups (e.g., in ) enhance electrophilicity for nucleophilic substitution or cross-coupling reactions.
- Hydroxyl Groups : The -OH group in the target compound and 41a improves solubility and hydrogen-bonding capacity, critical for target binding in biological systems.
Key Observations :
- Bromination : NBS is a preferred reagent for regioselective bromination of pyridine derivatives ().
- Transition Metal Catalysis : CuI and Pd catalysts enable efficient C-N bond formation in aryl halide systems ().
- Protection/Deprotection : The Boc group is stable under basic conditions but readily removed with acids (e.g., HCl in ).
Biological Activity
Tert-butyl 4-(3-bromo-5-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 1881327-90-7) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies.
- Molecular Formula : C15H21BrN2O3
- Molecular Weight : 357.2428 g/mol
- LogP : 3.6482 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 32.78 Ų
The compound features a piperazine core substituted with a tert-butyl group and a bromo-hydroxyphenyl moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate bromo and hydroxy-substituted phenyl carboxylic acids. The synthetic route may include steps such as:
- Protection of functional groups.
- Bromination of the aromatic ring.
- Coupling reactions to form the final product.
Antioxidant Activity
Research indicates that derivatives of piperazine, including those similar to this compound, exhibit notable antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, as evidenced by electroanalytical assays and DPPH assays .
Central Nervous System Effects
In behavioral tests, piperazine derivatives have demonstrated anxiolytic-like effects and central depressant activity. For example, related compounds have been shown to decrease latency to sleep and increase sleep duration in animal models . This suggests that this compound may also possess similar CNS activities.
Case Studies and Research Findings
Q & A
Q. What are common synthetic routes for preparing tert-butyl 4-(3-bromo-5-hydroxyphenyl)piperazine-1-carboxylate?
The synthesis typically involves coupling a brominated phenylpiperazine precursor with a tert-butyl carbamate-protected piperazine. A representative method includes:
- Buchwald-Hartwig coupling : Reacting 3-bromo-5-hydroxyphenyl derivatives with tert-butyl piperazine-1-carboxylate using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene under reflux .
- Nucleophilic substitution : Substituting bromine in 3-bromo-5-hydroxyphenyl intermediates with piperazine derivatives under basic conditions (e.g., K₂CO₃ in 1,4-dioxane) . Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally and chemically?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H), piperazine ring protons (δ ~3.1–3.7 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (LCMS/HRMS) : Identifies the molecular ion peak (e.g., m/z 342 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/n space group, β = 93.5°) .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Byproduct formation : Bromide displacement byproducts are minimized using anhydrous solvents and controlled reaction temperatures (e.g., 90–100°C) .
- Hydroxyl group sensitivity : The phenolic -OH group is protected (e.g., with benzyl or tert-butyldimethylsilyl groups) before coupling to avoid side reactions .
- Column chromatography : Hexane/ethyl acetate gradients (8:1 to 4:1) effectively separate the product from unreacted starting materials .
Advanced Research Questions
Q. How can reaction yields be optimized for cross-coupling steps?
- Catalyst screening : Palladium catalysts (e.g., PdCl₂(dppf)) with electron-rich ligands (e.g., SPhos) enhance coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while toluene reduces side reactions in Suzuki-Miyaura couplings .
- Temperature control : Reflux conditions (100–110°C) balance reaction rate and decomposition risks .
Q. What mechanistic insights exist for nucleophilic substitution at the brominated aryl position?
- Kinetic studies : Second-order kinetics suggest a concerted SNAr mechanism, with rate-limiting deprotonation of the hydroxyl group activating the aryl bromide .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states where the piperazine nitrogen attacks the electrophilic carbon adjacent to bromine .
Q. How does the bromine substituent influence pharmacological activity in related compounds?
- Structure-activity relationship (SAR) : Bromine enhances binding to aromatic pockets in enzymes (e.g., kinase inhibitors) by increasing lipophilicity (logP ~2.8) and π-π stacking .
- Metabolic stability : Bromine reduces oxidative metabolism in hepatic microsomes, as shown in cytochrome P450 inhibition assays .
Q. What strategies mitigate competing reactions during piperazine deprotection?
- Acid-sensitive groups : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective tert-butyl carbamate cleavage without disrupting the aryl bromide .
- Reductive conditions : Catalytic hydrogenation (H₂/Pd-C) removes benzyl protecting groups while preserving the bromine substituent .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
